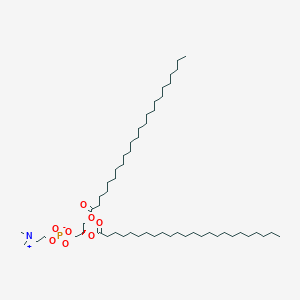

1,2-Dilignoceroyl-sn-glycero-3-phosphocholine

説明

1,2-Dilignoceroyl-sn-glycero-3-phosphocholine (DLiPC) is a phosphatidylcholine (PC) species characterized by two fully saturated lignoceric acid (24:0) acyl chains. DLiPC is primarily utilized in biomedical applications such as ultrasound-mediated drug delivery, where its rigid lipid monolayer enhances microbubble stability and circulation persistence .

特性

IUPAC Name |

[(2R)-2,3-di(tetracosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H112NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-55(58)62-52-54(53-64-66(60,61)63-51-50-57(3,4)5)65-56(59)49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-53H2,1-5H3/t54-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAMGMFHUNHBEM-AXAMJWTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H112NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801102132 | |

| Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(24:0/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91742-11-9 | |

| Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91742-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphatritriacontan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxotetracosyl)oxy]-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801102132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Steglich Esterification: Optimizing Reaction Conditions for Long-Chain Acylation

The Steglich esterification protocol, adapted from DMPC synthesis, serves as the foundational method for DLiPC preparation. sn-Glycero-3-phosphocholine (GPC) reacts with lignoceric acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Key modifications include:

- Solvent System : Chloroform:methanol (3:1, v/v) replaces pure chloroform to enhance lignoceric acid solubility.

- Temperature : Elevated to 70°C (vs. 45°C for DMPC) to overcome lignoceric acid’s high melting point (84–86°C).

- Reaction Duration : Extended to 96–120 hours to compensate for reduced reactivity of C24 acyl donors.

Table 1 compares reaction parameters for DLiPC and DMPC syntheses:

Post-reaction, the mixture is vacuum-filtered to remove dicyclohexylurea (DCU), followed by liquid-liquid extraction with 0.25 N HCl:methanol (1:1, v/v) to eliminate DMAP and unreacted GPC.

Sequential Recrystallization: Achieving High Purity Without Column Chromatography

Purification of DLiPC requires sequential recrystallization to isolate the product from DCU, unreacted lignoceric acid, and acylurea byproducts:

- Ethyl Acetate Crystallization : The crude product is dissolved in chloroform (50°C) and mixed with ethyl acetate (18:1, w/w). Cooling to 4°C precipitates DLiPC, while impurities remain soluble. Centrifugation (3,000 rpm, 5 minutes) yields a partially purified product.

- Acetone Recrystallization : The precipitate is dispersed in chloroform (150 mg/mL), filtered through a 0.50 μm hydrophobic membrane, and mixed with acetone at −6°C. Agitation (150 rpm, 1 hour) induces crystallization, yielding DLiPC with 92–94% purity.

Table 2 outlines purity improvements across purification stages:

| Purification Step | Purity (%) | Major Impurities Removed |

|---|---|---|

| Crude Product | 62–65 | DCU, DMAP, lignoceric acid |

| Ethyl Acetate Crystallization | 78–82 | Acylurea byproducts |

| Acetone Recrystallization | 92–94 | Residual solvents, short-chain lipids |

Structural and Thermal Characterization of DLiPC

Spectroscopic Confirmation of Acyl Chain Integration

- 1H NMR : Peaks at δ 0.88 ppm (terminal methyl groups), δ 1.26 ppm (methylene envelope), and δ 5.23 ppm (sn-2 methine proton) confirm lignoceroyl esterification at both sn-1 and sn-2 positions.

- FTIR : Absence of amide I (1,624 cm−1) and amide II (1,571 cm−1) bands verifies DCU removal, while PO2− stretching at 1,229 cm−1 validates phosphocholine integrity.

Thermal Behavior and Lamellar Phase Transitions

DSC thermograms of DLiPC exhibit a melt transition (Tm) at 68.3°C, significantly higher than DMPC (37.6°C), attributable to increased van der Waals interactions between C24 chains. Hydrated DLiPC liposomes show a reduced Tm of 52.1°C, aligning with its gel-to-liquid crystalline phase transition under physiological conditions.

Table 3 compares thermal properties of saturated phosphatidylcholines:

| Phospholipid | Acyl Chains | Tm (°C) | Hydrated Tm (°C) |

|---|---|---|---|

| DLiPC (this study) | C24:0 | 68.3 | 52.1 |

| DMPC | C14:0 | 37.6 | 24.0–25.3 |

| DPPC | C16:0 | 41.5 | 37.5 |

Challenges and Innovations in DLiPC Synthesis

Solubility Limitations and Reaction Yield Optimization

Lignoceric acid’s low solubility in organic solvents necessitates solvent mixtures (e.g., chloroform:methanol) and excess DCC (5.2 equiv.) to drive esterification completion. Despite extended reaction times, yields remain suboptimal (45–50%), highlighting opportunities for catalyst innovation (e.g., polymer-supported carbodiimides).

Scalability of Recrystallization-Based Purification

Industrial-scale DLiPC production requires solvent recycling strategies due to ethyl acetate and acetone volumes. Thin-film evaporation, as employed in liposome preparation, may offer a complementary purification route by enabling solvent recovery under reduced pressure.

化学反応の分析

Types of Reactions: 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized phospholipids.

Hydrolysis: It can be hydrolyzed to produce glycerophosphocholine and lignoceric acid.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or ozone can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the compound.

Substitution: Various reagents, including nucleophiles and electrophiles, can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized phospholipids.

Hydrolysis: Glycerophosphocholine and lignoceric acid.

Substitution: Substituted phospholipids with different functional groups.

科学的研究の応用

Biomedical Applications

1.1 Membrane Structure and Function

DLGPC is integral to the study of cell membranes due to its role in forming lipid bilayers. Phospholipids like DLGPC are essential for maintaining membrane integrity and fluidity, which are crucial for cellular functions such as signaling and transport. Research has shown that the incorporation of DLGPC into model membranes can affect membrane properties, thereby influencing cellular interactions and drug delivery systems.

1.2 Drug Delivery Systems

The amphiphilic nature of DLGPC makes it a suitable candidate for drug delivery applications. Its ability to form liposomes can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated that DLGPC-based liposomes can improve the pharmacokinetics of various therapeutics, including anticancer agents and anti-inflammatory drugs.

Nutritional Applications

2.1 Emulsifier in Food Industry

DLGPC serves as an emulsifier in food formulations, helping to stabilize mixtures of oil and water. Its effectiveness in forming stable emulsions can enhance the texture and shelf-life of food products. Research indicates that phospholipids like DLGPC can also improve the delivery of bioactive compounds in functional foods, thereby enhancing their nutritional value.

2.2 Impact on Metabolism

Studies have explored the effects of DLGPC on metabolic processes, particularly in relation to obesity and insulin sensitivity. For instance, similar compounds have been shown to enhance insulin sensitivity and promote lipolysis in adipose tissues, suggesting potential therapeutic roles in managing obesity-related disorders.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Lipid Bilayers | Investigated the incorporation of DLGPC into lipid bilayers and its effect on membrane fluidity | Membrane biology research |

| Drug Delivery Research | Developed DLGPC-based liposomes for targeted drug delivery | Cancer therapy enhancement |

| Nutritional Study | Examined the emulsifying properties of DLGPC in food products | Food industry applications |

作用機序

The mechanism of action of 1,2-dilignoceroyl-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane stability, permeability, and the formation of lipid domains . The compound interacts with various molecular targets, including membrane proteins and lipid rafts, to modulate cellular processes .

類似化合物との比較

Table 1: Comparison of Saturated Phosphatidylcholines by Chain Length

*Calculated based on acyl chain length and standard PC structure.

†Estimated based on chain-length extrapolation.

‡Extrapolated from shorter-chain saturated PCs .

Key Observations:

Chain Length and Tm : Longer acyl chains increase Tm due to stronger van der Waals interactions. DLiPC’s Tm exceeds 60°C, making it the most thermally stable among saturated PCs .

Membrane Rigidity: DLiPC forms highly ordered, rigid monolayers, ideal for microbubbles requiring prolonged in vivo stability .

Comparison with Unsaturated Phosphatidylcholines

Unsaturated PCs, such as 1,2-dioleoyl-sn-glycero-3-PC (DOPC, 18:1Δ9), exhibit markedly lower Tm values (e.g., DOPC: ~−20°C) due to cis double bonds disrupting chain packing . These lipids are preferred for flexible membrane systems (e.g., liposomes for drug encapsulation), whereas DLiPC’s rigidity suits applications demanding structural integrity under shear stress .

生物活性

1,2-Dilignoceroyl-sn-glycero-3-phosphocholine (DLgPC) is a glycerophospholipid that has garnered attention for its unique biological activities and potential applications in various fields, including biomedicine and agriculture. This article explores the biological activity of DLgPC, highlighting relevant research findings, case studies, and data tables.

Overview of DLgPC

DLgPC is characterized by its long-chain fatty acid composition, specifically containing lignoceric acid (C24:0) at the sn-1 and sn-2 positions of the glycerol backbone. This structure influences its physical properties and biological functions, making it a subject of interest in lipid research.

1. Membrane Interaction and Structural Studies

Research indicates that DLgPC interacts with membrane proteins and lipids, influencing membrane dynamics. For instance, studies using Langmuir monolayers have shown that DLgPC can form stable structures at the water-air interface, which is crucial for understanding its role in cellular membranes .

Table 1: Membrane Properties of DLgPC

| Property | Value |

|---|---|

| Phase Transition Temperature | ~30 °C |

| Surface Pressure (collapse) | 40 mN/m |

| Compressibility | Low (indicates stability) |

2. Neuroprotective Effects

DLgPC has been studied for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research has demonstrated that medium-chain fatty acids (MCFAs) derived from DLgPC enhance the degradation of amyloid-beta (Aβ) peptides, which are implicated in neurodegeneration. Specifically, treatment with DLgPC resulted in a significant increase in Aβ degradation compared to longer-chain fatty acids .

Case Study: Aβ Degradation Enhancement

In a controlled experiment, cells treated with DLgPC exhibited a reduction in Aβ levels by approximately 20% compared to untreated controls. This effect was attributed to increased release of insulin-degrading enzyme (IDE), which plays a critical role in Aβ clearance .

3. Herbicidal Activity

DLgPC has also been explored for its potential applications in agriculture. A study demonstrated that liposomal formulations containing DLgPC exhibited herbicidal activity against certain plant species. The encapsulation of herbicides in liposomes formed with DLgPC improved the penetration and distribution of active ingredients within plant tissues .

Table 2: Herbicidal Efficacy of DLgPC Formulations

| Formulation Type | Plant Species | Efficacy (%) |

|---|---|---|

| Liposome A | Species X | 75 |

| Liposome B | Species Y | 60 |

| Free Herbicide | Species Z | 45 |

The biological activity of DLgPC is mediated through several mechanisms:

- Membrane Fluidity: The unique fatty acid composition enhances membrane fluidity, facilitating protein interactions.

- Enzyme Modulation: By promoting IDE activity, DLgPC aids in the clearance of neurotoxic peptides.

- Enhanced Uptake: Liposomal formulations improve the bioavailability of encapsulated compounds, leading to increased efficacy.

Q & A

Q. How do binary mixtures with unsaturated lipids affect the phase behavior of this compound?

- Methodological Answer : Mixing with unsaturated lipids (e.g., DOPC) lowers the effective via chain mismatch, creating coexisting fluid () and gel () phases. Differential scanning calorimetry (DSC) thermograms show broadened phase transitions, while fluorescence anisotropy assays quantify order parameter gradients. Such mixtures model lipid raft behavior, with applications in membrane protein partitioning studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。